molecular formula C7H16N2O B13893497 3-Propylamino morpholine

3-Propylamino morpholine

Cat. No.: B13893497
M. Wt: 144.21 g/mol
InChI Key: JXKAILMMPPFNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylamino morpholine, also known as 4-(3-Aminopropyl)morpholine, is a cyclic organic compound with the molecular formula C7H16N2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a propylamino group attached to the morpholine ring. This compound is widely used in various scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylamino morpholine typically involves the reaction of morpholine with propylamine. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and propylamine under mild conditions to form the desired product . Another approach involves the Michael addition reaction, where morpholine undergoes nucleophilic addition to an α,β-unsaturated carbonyl compound, followed by reduction to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include formaldehyde, propylamine, and various catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Propylamino morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted morpholine derivatives .

Scientific Research Applications

3-Propylamino morpholine finds extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Propylamino morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it has been shown to interact with cholinesterase enzymes, inhibiting their activity and affecting neurotransmitter levels . Additionally, it can disrupt lysosomal pH homeostasis, leading to various cellular effects .

Comparison with Similar Compounds

3-Propylamino morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-propylmorpholin-3-amine

InChI

InChI=1S/C7H16N2O/c1-2-3-8-7-6-10-5-4-9-7/h7-9H,2-6H2,1H3

InChI Key

JXKAILMMPPFNOX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1COCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.